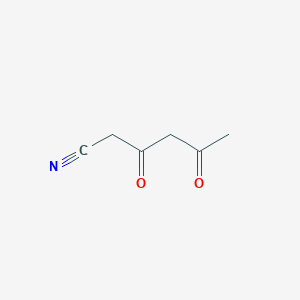![molecular formula C14H10N2O2 B040731 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 123533-41-5](/img/structure/B40731.png)
2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid
Descripción general
Descripción
2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid is an organic compound . It has a molecular formula of C14H10N2O2 . The compound is part of the organoheterocyclic compounds class, specifically the azoles and imidazoles .
Molecular Structure Analysis
The molecular structure of 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid consists of a phenyl group attached to an imidazo[1,2-A]pyridine ring, which is further substituted with a carboxylic acid group . The average mass of the molecule is 238.241 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area is 55 Å2 . The molar refractivity is 68.1±0.5 cm3 . The compound also has a molar volume of 182.5±7.0 cm3 .Aplicaciones Científicas De Investigación
- Applications :
- Applications :
- Applications :
Materials Science and Optoelectronics
Anti-Cancer Drug Development
Antituberculosis Activity
Confocal Microscopy and Imaging
Drug Delivery Systems
Organic Synthesis and Medicinal Chemistry
Mecanismo De Acción
Propiedades
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJFXUNWPMQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371871 | |
| Record name | 2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid | |
CAS RN |
123533-41-5 | |
| Record name | 2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications were explored in the study, and how did these modifications affect the anti-inflammatory activity of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives?
A1: The research focused on modifying the carboxylic acid group of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid. Scientists synthesized a series of esters, acids, and amides to evaluate the impact of these modifications on anti-inflammatory and analgesic activity, as well as their potential for gastrointestinal ulceration []. The study found that introducing a methyl group at the 6th position of the 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold yielded the most potent anti-inflammatory compound in the series: 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)


![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)

![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)
